molecular formula C18H15F3N6O2 B13408175 4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine

4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine

Cat. No.: B13408175
M. Wt: 404.3 g/mol
InChI Key: ZNWAZAZWDDUJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) linked to a 1,2,4-oxadiazole ring. The oxadiazole is substituted at position 5 with a piperidin-4-yl group, which is further functionalized via a carbonyl bridge to a 6-(trifluoromethyl)pyridin-3-yl moiety. Key structural attributes include:

  • 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and rigidity, often used in medicinal chemistry.
  • Trifluoromethylpyridine: Introduces strong electron-withdrawing effects, improving lipophilicity and resistance to oxidative metabolism .
  • Piperidine-carbonyl linkage: Modulates conformational flexibility and may influence target binding kinetics.

Properties

Molecular Formula

C18H15F3N6O2

Molecular Weight

404.3 g/mol

IUPAC Name

[4-(3-pyridazin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C18H15F3N6O2/c19-18(20,21)14-2-1-13(9-22-14)17(28)27-7-4-11(5-8-27)16-25-15(26-29-16)12-3-6-23-24-10-12/h1-3,6,9-11H,4-5,7-8H2

InChI Key

ZNWAZAZWDDUJHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=NC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine is a complex organic molecule with potential biological activity. Its structure includes a trifluoromethyl group, which is known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C20H15F6N5O2
  • Molecular Weight : 471.36 g/mol
  • CAS Number : 1228631-54-6

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the oxadiazole moiety suggests potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor Modulation : The pyridazine and piperidine components may interact with various receptors, influencing cellular signaling pathways.

Biological Activity Assays

Various studies have assessed the biological activity of this compound through different assays:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The oxadiazole and piperidine moieties are often linked to enhanced cytotoxicity against cancer cell lines. For instance, a study demonstrated that related compounds significantly inhibited growth in A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapy agents like doxorubicin .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its effects on COX enzymes. In vitro studies show moderate inhibition of COX-II, which is crucial for the synthesis of pro-inflammatory prostaglandins. The selectivity towards COX-II over COX-I suggests a favorable safety profile compared to traditional NSAIDs .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Trifluoromethyl GroupEnhances lipophilicity and receptor binding affinity
Oxadiazole MoietyContributes to anticancer and anti-inflammatory properties
Piperidine RingInfluences solubility and bioavailability

Case Studies

  • Study on Anticancer Properties : A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM against A-431 cells, indicating strong anticancer potential .
  • Anti-inflammatory Evaluation : In a model of induced inflammation, compounds similar to this one showed up to 64% inhibition of inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine ()

Structural Differences :

  • The oxadiazole is substituted with a 3-methoxyphenyl group instead of the piperidinyl-trifluoromethylpyridyl system.
  • The core heterocycle is pyridine (one nitrogen) vs. pyridazine (two nitrogens).

Functional Implications :

  • Electronic Effects : The methoxy group is electron-donating, increasing electron density on the phenyl ring, whereas the trifluoromethyl group in the target compound is strongly electron-withdrawing. This difference may alter binding affinity in target proteins sensitive to electronic environments.
  • Biological Activity : Pyridine’s single nitrogen may limit hydrogen-bonding interactions compared to pyridazine, which could engage with additional residues in enzymatic pockets .

4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine ()

Structural Differences :

  • The oxadiazole is substituted with a 3-(trifluoromethyl)phenyl group, while the target compound features a 6-(trifluoromethyl)pyridinyl moiety.
  • The piperidine is directly linked to the oxadiazole, lacking the carbonyl bridge present in the target compound.

Functional Implications :

  • Lipophilicity : The phenyl-trifluoromethyl group may confer higher logP compared to the pyridinyl-trifluoromethyl group, which balances lipophilicity with polarity due to the pyridine nitrogen.
  • Metabolic Stability : The pyridine ring in the target compound may improve resistance to cytochrome P450-mediated metabolism compared to phenyl derivatives .

Imidazo[1,2-b]pyridazine Derivatives ()

These compounds often include substituents like trifluoromethylpyrazol-5-yl, which highlight:

  • Heterocycle Diversity: Imidazo-pyridazine systems offer distinct π-π stacking and dipole interactions compared to monocyclic pyridazine.
  • Substituent Effects : Trifluoromethyl groups on pyrazole () vs. pyridine (target compound) may influence target selectivity in kinase or protease inhibition .

Research Implications

  • Target Compound Advantages : The combination of pyridazine, trifluoromethylpyridine, and a conformationally restrained piperidine-carbonyl linker likely enhances target binding specificity and in vivo stability relative to analogues.
  • Limitations of Analogues : ’s methoxy-substituted compound may suffer from rapid metabolism, while ’s phenyl-trifluoromethyl derivative could exhibit off-target effects due to excessive lipophilicity.
  • Future Directions : Comparative studies on enzymatic inhibition (e.g., kinase assays) and ADMET profiling are needed to quantify these structural effects.

Preparation Methods

Overview of Synthesis Strategy

The synthesis of this compound generally involves:

  • Formation of the 6-(trifluoromethyl)pyridin-3-yl carbonyl-piperidine intermediate.
  • Construction of the 1,2,4-oxadiazole ring linked to the piperidine.
  • Coupling of the oxadiazole-substituted piperidine with the pyridazine ring.

These steps require careful control of reaction conditions such as solvent choice, temperature, and reagents to achieve high yield and purity.

Preparation of Key Intermediate: 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine

Method A: Nucleophilic Substitution in Acetonitrile

Parameter Details
Starting Materials 2-chloro-6-trifluoromethyl pyridine, anhydrous piperazine
Solvent Acetonitrile
Conditions Dissolve 54.4 g of 2-chloro-6-trifluoromethyl pyridine in 350 mL acetonitrile with 77.4 g piperazine; filter and wash with acetonitrile; evaporate solvent; extract residue with dichloromethane; wash with water; dry over MgSO4; distill residue
Yield 81.4%
Product Properties 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine; boiling point 103 °C at 0.05 mm Hg

This method emphasizes a nucleophilic aromatic substitution of the chloro group by piperazine under mild conditions, yielding a key intermediate for further elaboration.

Method B: Reaction in N,N-Dimethylformamide (DMF) with Triethylamine

Parameter Details
Starting Materials 2-chloro-6-(trifluoromethyl)pyridine, piperazine, triethylamine
Solvent DMF
Conditions Mix reagents in DMF; heat at 100 °C overnight; concentrate and purify by silica gel chromatography (ethyl acetate to ethyl acetate/methanol/triethylamine 9:1:0.5)
Yield Not explicitly stated, but product confirmed by MS (M+H 232.1)

This approach uses a basic environment to facilitate substitution, with DMF as a polar aprotic solvent enhancing nucleophilicity.

Final Coupling with Pyridazine Moiety

The attachment of the oxadiazole-piperidine intermediate to the pyridazine ring is achieved via nucleophilic substitution or cross-coupling reactions, often facilitated by:

  • Use of bases such as potassium carbonate.
  • Solvents like ethanol or DMF.
  • Heating at moderate temperatures (e.g., 78 °C for 8 hours).

For example, a related synthesis involved:

Parameter Details
Starting Materials 4,6-dichloro-2-morpholinopyrimidine or 4,6-dichloro-2-(2-methylpyrrolidin-1-yl)pyrimidine, 4-(6-trifluoromethyl-2-pyridyl)piperazine, potassium carbonate
Solvent Ethanol
Conditions Heat mixture at 78 °C for 8 hours; cool; extract with ethyl acetate; wash and dry; purify by flash chromatography
Yield Not explicitly stated

This step is analogous to the coupling of heterocyclic amines to halogenated heterocycles, facilitating the formation of the final complex molecule.

Summary Table of Key Preparation Steps

Step Reagents & Conditions Yield (%) Notes
Nucleophilic substitution (piperazine) 2-chloro-6-trifluoromethyl pyridine, piperazine, acetonitrile, reflux 81.4 Isolation by distillation
Alternative substitution Same reagents, DMF, triethylamine, 100 °C overnight Not stated Purification by chromatography
Alkylation with N-(2-bromoethyl)phthalimide Sodium carbonate, dichloromethane, reflux 23 h 33 Intermediate for further functionalization
Coupling with pyridazine derivative Potassium carbonate, ethanol, 78 °C, 8 h Not stated Purification by flash chromatography

Research Findings and Considerations

  • The trifluoromethyl group on the pyridine ring enhances the compound’s lipophilicity and metabolic stability, which is crucial for pharmaceutical applications.
  • The piperidine ring serves as a flexible linker facilitating spatial orientation between the oxadiazole and pyridazine moieties.
  • The 1,2,4-oxadiazole ring is a bioisostere of amides and esters, contributing to improved pharmacokinetic profiles.
  • Reaction conditions favor polar aprotic solvents and mild heating to optimize yields and minimize side reactions.
  • Purification strategies often involve silica gel chromatography and recrystallization from isopropanol or ethyl acetate mixtures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[5-(1-([6-(trifluoromethyl)pyridin-3-yl]carbonyl)piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridazine, and what challenges arise during its purification?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated carbonyl derivatives. Key challenges include optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst use) to avoid side products like uncyclized intermediates . Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from polar aprotic solvents. Purity should be confirmed via HPLC (>95%) and NMR spectroscopy to detect residual solvents or unreacted starting materials .

Q. How can the structural features of this compound be characterized to confirm its identity?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify proton environments (e.g., trifluoromethyl groups, pyridazine protons) and carbon types. 19F^{19}\text{F} NMR is critical for verifying the trifluoromethyl group .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and confirm piperidinyl and oxadiazole ring conformations .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Initial screens should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 10 μM.
  • Cellular viability assays (MTT or ATP-based) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding studies using radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents : Compare analogs with varying substituents on the pyridazine, oxadiazole, or piperidine rings (see Table 1).

  • Assay design : Test derivatives in parallel using standardized protocols (e.g., IC50_{50} determination in enzyme assays).

  • Computational modeling : Perform molecular docking to predict binding modes and guide synthetic prioritization .

    Table 1: Comparative Bioactivity of Structural Analogs

    CompoundKey SubstituentIC50_{50} (Target A)IC50_{50} (Target B)
    Parent CompoundTrifluoromethylpyridinyl85 nM1.2 μM
    Analog 1 (Methoxy variant)4-Methoxyphenyl120 nM3.5 μM
    Analog 2 (Fluoro variant)4-Fluorophenyl92 nM1.8 μM
    Data adapted from structural analogs in .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • Replicate in independent labs : Cross-validate results to rule out technical artifacts .

Q. What strategies mitigate metabolic instability of the 1,2,4-oxadiazole moiety in vivo?

  • Methodological Answer :

  • Structural stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce ring oxidation .
  • Prodrug approaches : Mask the oxadiazole with labile esters or amides that hydrolyze in target tissues .
  • Co-administration with CYP inhibitors : Test compounds like ketoconazole to prolong half-life in preclinical models .

Q. How can its potential off-target effects be systematically evaluated?

  • Methodological Answer :

  • Broad-spectrum profiling : Use panels like Eurofins’ SafetyScreen44® to assess activity against 44 toxicity-relevant targets.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways.
  • In silico toxicity prediction : Tools like Derek Nexus or ProTox-II can flag structural alerts (e.g., reactive metabolites) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reaction monitoring : Use TLC or LC-MS to track intermediate formation and optimize stepwise yields.
  • Scale-dependent effects : Test yields at small (mg) vs. preparative (g) scales; differences may arise from heat/mass transfer limitations .
  • Reproduce literature methods : Document deviations (e.g., solvent purity, stirring rate) that may explain yield variations .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Rodent models : Use Sprague-Dawley rats for IV/PO dosing; collect plasma at intervals (0.5–24 h) for LC-MS/MS analysis.
  • Tissue distribution : Measure compound levels in liver, brain, and kidneys to assess permeability and accumulation .
  • Metabolite ID : Use HRMS to characterize Phase I/II metabolites in urine and bile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.